molecular formula C7H15NOS B13433139 [(3-Methoxythiolan-3-yl)methyl](methyl)amine

[(3-Methoxythiolan-3-yl)methyl](methyl)amine

Cat. No.: B13433139
M. Wt: 161.27 g/mol
InChI Key: HADYJKWIHMIOEA-UHFFFAOYSA-N
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Description

(3-Methoxythiolan-3-yl)methylamine is an organic compound with the molecular formula C7H15NOS It is a tertiary amine, characterized by the presence of a thiolane ring substituted with a methoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxythiolan-3-yl)methylamine typically involves the reaction of 3-methoxythiolan-3-ylmethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3-Methoxythiolan-3-yl)methylamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or chromatography to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxythiolan-3-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

(3-Methoxythiolan-3-yl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methoxythiolan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Ethoxyoxolan-3-yl)methylamine: Similar structure with an ethoxy group instead of a methoxy group.

    (3-Methoxytetrahydrothiophen-3-yl)methylamine: Similar structure with a tetrahydrothiophene ring instead of a thiolane ring.

Uniqueness

(3-Methoxythiolan-3-yl)methylamine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

1-(3-methoxythiolan-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H15NOS/c1-8-5-7(9-2)3-4-10-6-7/h8H,3-6H2,1-2H3

InChI Key

HADYJKWIHMIOEA-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCSC1)OC

Origin of Product

United States

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